6-(4-Tert-butylphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
[6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl methyl sulfide is a complex organic compound that features a unique structure combining a triazole ring, a thiadiazole ring, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl methyl sulfide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.
Formation of the Thiadiazole Ring: This step often involves the reaction of thiosemicarbazides with appropriate electrophiles.
Coupling with tert-Butylphenyl Group: The final step involves coupling the triazole-thiadiazole intermediate with a tert-butylphenyl group using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or thiadiazole rings, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic tert-butylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or thiadiazole derivatives.
Substitution: Various substituted derivatives of the tert-butylphenyl group.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or photonic properties.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts targeting specific enzymes or receptors.
Medicine
The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific pathways in cancer or infectious diseases.
Industry
In industrial applications, the compound can be used in the development of new polymers or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which [6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl methyl sulfide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The triazole and thiadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- [6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl methyl ether
- [6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl methyl amine
Uniqueness
The presence of the methyl sulfide group in [6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl methyl sulfide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with sulfur-containing biomolecules. This distinguishes it from similar compounds that may have different substituents at the same position.
Properties
Molecular Formula |
C15H18N4S2 |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
6-(4-tert-butylphenyl)-3-(methylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H18N4S2/c1-15(2,3)11-7-5-10(6-8-11)13-18-19-12(9-20-4)16-17-14(19)21-13/h5-8H,9H2,1-4H3 |
InChI Key |
RAQJMPZATXUMGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CSC |
Origin of Product |
United States |
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